Calcium levofolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Leukovorin-Kalzium, auch bekannt als Folinsäure, ist ein chemisch reduziertes Derivat von Folsäure. Es wird in Kombination mit bestimmten Chemotherapeutika eingesetzt, um deren Wirksamkeit zu erhöhen oder deren toxische Wirkungen zu mildern. Leukovorin-Kalzium spielt eine besonders wichtige Rolle bei der Behandlung von Darmkrebs und megaloblastischer Anämie .

Wirkmechanismus

Target of Action

Levoleucovorin calcium, a folate analog, primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of purines, pyrimidines, and methionine, which are essential for DNA and protein synthesis .

Mode of Action

Levoleucovorin calcium acts as a cellular replacement for the co-factor tetrahydrofolate (THF) . It bypasses the DHFR reduction process, which is inhibited by folic acid antagonists like methotrexate . This allows it to counteract the toxic effects of such antagonists .

Biochemical Pathways

The primary biochemical pathway affected by levoleucovorin calcium is the de novo synthesis of nucleic acids and amino acids . This pathway is disrupted when high-dose methotrexate is used for cancer therapy . Methotrexate inhibits DHFR, preventing the formation of DHF and THF, leading to a deficiency of coenzymes and a buildup of toxic substances . Levoleucovorin calcium, being an analog of THF, can bypass this inhibition and restore the pathway .

Pharmacokinetics

Levoleucovorin calcium is well absorbed and is metabolized in the intestinal mucosa and liver to the active form, 5-methyl-tetrahydrofolate (5MTHF) . It is primarily excreted in urine . The time to peak concentration is approximately 2 hours for oral administration and 10 minutes for IV administration . The elimination half-life is about 4 to 8 hours .

Result of Action

The primary result of levoleucovorin calcium’s action is the prevention of the toxic side effects of methotrexate therapy . By acting as a cellular replacement for THF, it prevents the buildup of toxic substances that result from the inhibition of DHFR . This makes it effective as a rescue therapy following high-dose methotrexate treatment .

Action Environment

The action of levoleucovorin calcium can be influenced by environmental factors. This is to prevent potential complications associated with hypercalcemia .

Biochemische Analyse

Biochemical Properties

Levoleucovorin calcium interacts with various enzymes and proteins in biochemical reactions. It is rapidly converted to the biologically available methyl-tetrahydrofolate form . As a folate analog, Levoleucovorin calcium is used to counteract the toxic effects of folic acid antagonists, such as methotrexate, which act by inhibiting the enzyme dihydrofolate reductase (DHFR) .

Cellular Effects

Levoleucovorin calcium has significant effects on various types of cells and cellular processes. It influences cell function by acting as a cellular replacement for the co-factor tetrahydrofolate (THF), thereby preventing the toxic side effects of methotrexate therapy .

Molecular Mechanism

Levoleucovorin calcium exerts its effects at the molecular level through several mechanisms. It bypasses DHFR reduction and acts as a cellular replacement for the co-factor THF . This prevents the formation of dihydrofolate (DHF) and THF, resulting in a deficiency of coenzymes and a resultant buildup of toxic substances that are responsible for numerous adverse side effects of methotrexate therapy .

Dosage Effects in Animal Models

The effects of Levoleucovorin calcium vary with different dosages in animal models. For example, Levoleucovorin Calcium (6, 20 or 60 mg/kg/day; i.v.; for 4 weeks) enhances the toxicity of 5-Fluorouracil .

Metabolic Pathways

Levoleucovorin calcium is involved in important metabolic pathways. It is required for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Leukovorin-Kalzium wird durch Reduktion von Folsäure synthetisiert. Der Prozess beinhaltet die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder katalytischer Hydrierung. Die Reaktionsbedingungen umfassen typischerweise ein Lösungsmittel wie Methanol oder Ethanol und einen Katalysator wie Palladium auf Kohlenstoff .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Leukovorin-Kalzium in einem mehrstufigen Prozess hergestellt, der die Reduktion von Folsäure umfasst, gefolgt von Reinigung und Kristallisation. Das Endprodukt wird als lyophilisiertes Pulver oder als sterile Injektionslösung gewonnen .

Analyse Chemischer Reaktionen

Reaktionstypen: Leukovorin-Kalzium unterliegt hauptsächlich Reduktions- und Substitutionsreaktionen. Es benötigt keine Reduktion durch das Enzym Dihydrofolat-Reduktase, um an Reaktionen teilzunehmen, bei denen Folate als Quelle für einkohlige Einheiten verwendet werden .

Häufige Reagenzien und Bedingungen:

Reduktion: Natriumborhydrid, katalytische Hydrierung.

Substitution: Verschiedene Nucleophile können verwendet werden, um funktionelle Gruppen am Folinsäuremolekül zu substituieren.

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Tetrahydrofolat, eine biologisch aktive Form von Folat .

Wissenschaftliche Forschungsanwendungen

Leukovorin-Kalzium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in verschiedenen organischen Synthesen verwendet.

Biologie: Untersucht für seine Rolle im Zellstoffwechsel und der DNA-Synthese.

Medizin: Weit verbreitet in Chemotherapieschemata, insbesondere bei Darmkrebs. .

Industrie: Wird bei der Herstellung von Pharmazeutika eingesetzt und als Standard bei der Qualitätskontrolle.

5. Wirkmechanismus

Leukovorin-Kalzium wirkt, indem es den notwendigen Kofaktor liefert, der durch Methotrexat blockiert wird. Es konkurriert mit Methotrexat um Transportorte, verdrängt Methotrexat von intrazellulären Bindungsstellen und stellt aktive Folatspeicher wieder her, die für die DNA- und RNA-Synthese erforderlich sind . Es stabilisiert auch die Bindung von 5-Fluor-2'-Desoxyuridin-5'-monophosphat an Thymidilat-Synthase und verstärkt so die Aktivität von Fluorouracil .

Ähnliche Verbindungen:

Folsäure: Die Stammverbindung, von der Leukovorin-Kalzium abgeleitet ist.

Methotrexat: Ein Folsäure-Antagonist, der in der Chemotherapie eingesetzt wird.

Tetrahydrofolat: Die biologisch aktive Form von Folat.

Einzigartigkeit: Leukovorin-Kalzium ist einzigartig in seiner Fähigkeit, den Reduktionsschritt zu umgehen, der für Folsäure erforderlich ist, wodurch es für zelluläre Prozesse leichter verfügbar wird. Diese Eigenschaft ermöglicht es, den toxischen Wirkungen von Folsäure-Antagonisten wie Methotrexat effektiv entgegenzuwirken .

Die Vielseitigkeit und Wirksamkeit von Leukovorin-Kalzium bei der Verbesserung der Chemotherapie und der Behandlung von Folsäuremangel-bedingten Erkrankungen machen es zu einer wertvollen Verbindung sowohl im klinischen als auch im Forschungsumfeld.

Vergleich Mit ähnlichen Verbindungen

Folic Acid: The parent compound from which leucovorin calcium is derived.

Methotrexate: A folic acid antagonist used in chemotherapy.

Tetrahydrofolate: The biologically active form of folate.

Uniqueness: Leucovorin calcium is unique in its ability to bypass the reduction step required by folic acid, making it more readily available for cellular processes. This property allows it to effectively counteract the toxic effects of folic acid antagonists like methotrexate .

Leucovorin calcium’s versatility and efficacy in enhancing chemotherapy and treating folate deficiency-related conditions make it a valuable compound in both clinical and research settings.

Eigenschaften

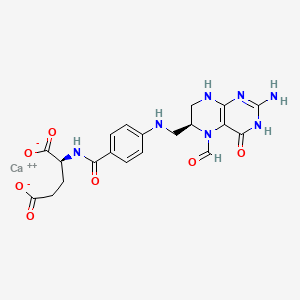

CAS-Nummer |

80433-71-2 |

|---|---|

Molekularformel |

C20H23CaN7O7 |

Molekulargewicht |

513.5 g/mol |

IUPAC-Name |

calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/t12-,13-;/m0./s1 |

InChI-Schlüssel |

BZPWXVJDMRBCMD-QNTKWALQSA-N |

SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |

Isomerische SMILES |

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Ca] |

Kanonische SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Ca] |

Verwandte CAS-Nummern |

58-05-9 (Parent) |

Löslichkeit |

DMSO « 1 (mg/mL) H2O 100 (mg/mL) 0.1 N NaOH < 20 (mg/mL) |

Synonyme |

Calcium Folinate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)